molecular formula C11H12O B3243077 2-Cyclobutylbenzaldehyde CAS No. 1545049-40-8

2-Cyclobutylbenzaldehyde

Cat. No.: B3243077
CAS No.: 1545049-40-8
M. Wt: 160.21 g/mol
InChI Key: OXJFDUURJXWYBN-UHFFFAOYSA-N
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Description

2-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of benzaldehyde, where a cyclobutyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-Cyclobutylbenzonitrile, followed by hydrolysis. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Cyclobutylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2-Cyclobutylbenzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives like 2-Cyclobutylbenzylamine when reacted with ammonia or primary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products:

    Oxidation: 2-Cyclobutylbenzoic acid.

    Reduction: 2-Cyclobutylbenzyl alcohol.

    Substitution: 2-Cyclobutylbenzylamine.

Scientific Research Applications

2-Cyclobutylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylbenzaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various derivatives through nucleophilic addition or substitution reactions. The cyclobutyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, simpler in structure with a single aldehyde group attached to a benzene ring.

    2-Cyclopropylbenzaldehyde: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-Cyclopentylbenzaldehyde: Contains a cyclopentyl group, offering different steric and electronic properties.

Uniqueness: 2-Cyclobutylbenzaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-cyclobutylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7-9H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFDUURJXWYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutylbenzaldehyde
Reactant of Route 2
2-Cyclobutylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Cyclobutylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Cyclobutylbenzaldehyde
Reactant of Route 5
2-Cyclobutylbenzaldehyde
Reactant of Route 6
2-Cyclobutylbenzaldehyde

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